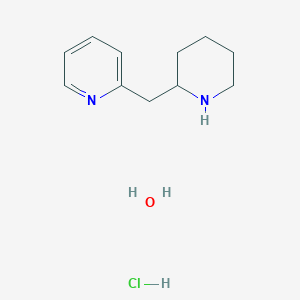
2-(2-Piperidinylmethyl)pyridine monohydrate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de monohidrato de 2-(2-Piperidinilmetil)piridina es un compuesto químico con la fórmula empírica C11H19ClN2O y un peso molecular de 230,73 . Es un derivado de la piridina y la piperidina, que son compuestos heterocíclicos que contienen nitrógeno. Este compuesto se utiliza a menudo en la investigación científica y las aplicaciones industriales debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de monohidrato de 2-(2-Piperidinilmetil)piridina generalmente implica la reacción de la piridina con la piperidina en presencia de un catalizador adecuado. Las condiciones de reacción a menudo incluyen temperaturas y presiones elevadas para facilitar la formación del producto deseado. El compuesto resultante se purifica y cristaliza para obtener la forma de clorhidrato de monohidrato .
Métodos de producción industrial
En entornos industriales, la producción de clorhidrato de monohidrato de 2-(2-Piperidinilmetil)piridina puede implicar reactores químicos a gran escala y técnicas de procesamiento continuo. El uso de sistemas automatizados y métodos de purificación avanzados garantiza un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de monohidrato de 2-(2-Piperidinilmetil)piridina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional se reemplaza por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según el producto deseado, pero a menudo implican temperaturas y niveles de pH controlados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
El clorhidrato de monohidrato de 2-(2-Piperidinilmetil)piridina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar sus posibles usos terapéuticos, incluido como precursor para el desarrollo de fármacos.
Industria: El compuesto se utiliza en la producción de diversos productos y materiales químicos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de monohidrato de 2-(2-Piperidinilmetil)piridina implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a ciertos receptores o enzimas, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación y el contexto específicos de uso .
Comparación Con Compuestos Similares
Compuestos similares
2-(2-Piperidinilmetil)piridina: La forma no clorhidrato del compuesto.
N-óxido de 2-(2-Piperidinilmetil)piridina: Un derivado oxidado.
Derivados de 2-(2-Piperidinilmetil)piridina: Varias formas sustituidas con diferentes grupos funcionales.
Unicidad
El clorhidrato de monohidrato de 2-(2-Piperidinilmetil)piridina es único debido a su estructura química específica, que combina las propiedades de la piridina y la piperidina. Esta combinación permite una amplia gama de reacciones químicas y aplicaciones, lo que lo convierte en un compuesto valioso en investigación e industria .
Propiedades
Fórmula molecular |
C11H19ClN2O |
|---|---|
Peso molecular |
230.73 g/mol |
Nombre IUPAC |
2-(piperidin-2-ylmethyl)pyridine;hydrate;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH.H2O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13-11;;/h1,3,5,7,11,13H,2,4,6,8-9H2;1H;1H2 |
Clave InChI |
MQYSFTFJWCXMAA-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)CC2=CC=CC=N2.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















